3-Chloro-5-methylcyclohex-2-en-1-one

physical organic chemistry Michael addition enone reactivity

3‑Chloro‑5‑methylcyclohex‑2‑en‑1‑one (CAS 42747‑34‑2) is a synthetic α,β‑unsaturated cyclohexenone bearing a chlorine atom at the 3‑position and a methyl group at the 5‑position. With a molecular formula of C₇H₉ClO and a monoisotopic mass of 144.034 Da [REFS‑1], it belongs to the class of halogenated enones that serve as versatile intermediates in organic synthesis.

Molecular Formula C7H9ClO
Molecular Weight 144.60 g/mol
CAS No. 42747-34-2
Cat. No. B12222482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methylcyclohex-2-en-1-one
CAS42747-34-2
Molecular FormulaC7H9ClO
Molecular Weight144.60 g/mol
Structural Identifiers
SMILESCC1CC(=CC(=O)C1)Cl
InChIInChI=1S/C7H9ClO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3H2,1H3
InChIKeyRQWGKEUBPFDQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Chloro‑5‑methylcyclohex‑2‑en‑1‑one (CAS 42747‑34‑2): Core Identity and Procurement‑Relevant Classification


3‑Chloro‑5‑methylcyclohex‑2‑en‑1‑one (CAS 42747‑34‑2) is a synthetic α,β‑unsaturated cyclohexenone bearing a chlorine atom at the 3‑position and a methyl group at the 5‑position. With a molecular formula of C₇H₉ClO and a monoisotopic mass of 144.034 Da [REFS‑1], it belongs to the class of halogenated enones that serve as versatile intermediates in organic synthesis. The compound is listed in the ECHA REACH inventory [REFS‑2] and its spectral fingerprint is catalogued in SpectraBase [REFS‑3], confirming its commercial availability and analytical traceability.

Why 3‑Chloro‑5‑methylcyclohex‑2‑en‑1‑one Cannot Be Replaced by Unsubstituted or Singly Substituted Cyclohexenones


Cyclohexenone‑based intermediates are frequently interchanged without rigorous justification; however, the dual functionalisation of 3‑chloro‑5‑methylcyclohex‑2‑en‑1‑one creates a reactivity profile that cannot be replicated by either the non‑chlorinated parent (5‑methylcyclohex‑2‑en‑1‑one) or the non‑methylated analog (3‑chlorocyclohex‑2‑en‑1‑one). The chlorine atom substantially increases the electrophilicity of the enone β‑carbon, accelerating Michael‑type additions [REFS‑1], while the 5‑methyl substituent introduces a stereogenic centre that controls the facial selectivity of subsequent transformations – a critical feature in the enantioselective synthesis of dysidiolide and related cdc25A phosphatase inhibitors [REFS‑2]. Procurement of a generic cyclohexenone that lacks either the chlorine (for electrophilic activation) or the methyl (for stereochemical induction) leads to divergent reaction outcomes, lower yields, and loss of enantiomeric purity.

Quantitative Differentiation Evidence for 3‑Chloro‑5‑methylcyclohex‑2‑en‑1‑one: Comparator‑Based Data


Enhanced Enone Electrophilicity: Chlorine vs. Hydrogen at the 3‑Position

The chlorine atom at the 3‑position inductively withdraws electron density, lowering the LUMO energy of the enone system relative to the non‑halogenated analog 5‑methylcyclohex‑2‑en‑1‑one. This results in faster Michael addition kinetics. Although no direct kinetic study is available for this exact pair, class‑level structure–reactivity data for halogenated cyclohexenones indicate a consistent rate enhancement of 3‑ to 10‑fold for chlorine‑substituted enones over their hydrogen‑substituted counterparts in nucleophilic conjugate additions [REFS‑1].

physical organic chemistry Michael addition enone reactivity

Chirality at C5: Methyl vs. Hydrogen – Impact on Enantioselective Synthesis

The 5‑methyl substituent creates a stereogenic centre that is absent in 3‑chlorocyclohex‑2‑en‑1‑one (CAS 5682‑84‑0). In the total synthesis of (±)‑dysidiolide, the enantiopure form of the 6‑carboethoxy‑derivative of the target compound installed the C7 stereocentre of the natural product, which is essential for inhibitory activity against cdc25A phosphatase [REFS‑1]. 3‑Chlorocyclohex‑2‑en‑1‑one, lacking the methyl group, provides no stereochemical control at this position and would lead to racemic mixtures in analogous synthetic routes.

asymmetric synthesis stereochemical induction dysidiolide

Dual Reactive Sites: Chlorine as a Leaving Group vs. Hydrogen – Diversification Potential

The chlorine atom at the 3‑position provides a second synthetic handle beyond the enone carbonyl. In the dysidiolide synthesis, the chlorine of the 6‑carboethoxy‑3‑chloro‑5‑methylcyclohex‑2‑enone intermediate was preserved through several steps and ultimately removed by reduction [REFS‑1]. By contrast, 5‑methylcyclohex‑2‑en‑1‑one lacks this halogen handle, limiting late‑stage diversification. While direct comparative reaction‑yield data for substitution vs. non‑substitution are not published for this exact pair, the availability of the chlorine enables Suzuki, Sonogashira, or Buchwald–Hartwig couplings that are impossible with the non‑halogenated analog.

cross‑coupling nucleophilic substitution building block

Cyclohexenone Herbicidal SAR: 3‑Chloro‑5‑methyl Substitution Pattern vs. Generic Cyclohexenones

Patent literature from BASF [REFS‑1] discloses that cyclohexenone derivatives bearing halogen and alkyl substituents on the ring exhibit herbicidal activity, with potency and crop selectivity sensitive to both the nature and position of substituents. While this patent does not single out 3‑chloro‑5‑methylcyclohex‑2‑en‑1‑one, it establishes that the 3‑chloro‑5‑methyl substitution pattern falls within the claimed active space. This provides a patent‑based rationale for selecting this specific substitution pattern over unsubstituted or differently substituted cyclohexenones when exploring herbicidal lead structures.

agrochemical herbicide structure‑activity relationship

Optimal Scientific and Industrial Use Cases for 3‑Chloro‑5‑methylcyclohex‑2‑en‑1‑one


Enantioselective Natural Product Synthesis: Dysidiolide and Congeners

The 6‑carboethoxy‑3‑chloro‑5‑methylcyclohex‑2‑enone intermediate, directly accessible from the target compound, was the cornerstone of the total synthesis of (±)‑dysidiolide, a cdc25A phosphatase inhibitor with anti‑cancer potential [REFS‑1]. The 5‑methyl stereocentre controlled the facial selectivity of the key methylation step that established the C6–C11 B‑ring substitution pattern. Research groups pursuing cdc25A inhibitors or related terpenoid natural products should procure this compound for its proven ability to deliver the correct relative stereochemistry.

Divergent Medicinal Chemistry Library Synthesis via Dual Reactive Sites

The combination of an electrophilic enone and a chlorine leaving group makes 3‑chloro‑5‑methylcyclohex‑2‑en‑1‑one an attractive scaffold for generating libraries of cyclohexenone derivatives through sequential Michael addition and cross‑coupling. This dual reactivity is not available in non‑halogenated or non‑methylated cyclohexenones [REFS‑1]. Procurement for medicinal chemistry building block collections is warranted when synthetic routes require both C‑C bond formation at the β‑position and late‑stage aryl/heteroaryl installation.

Agrochemical Lead Discovery: Cyclohexenone Herbicide Scaffold Elaboration

The 3‑chloro‑5‑methyl substitution pattern falls within the generic claims of BASF patents covering herbicidal cyclohexenone derivatives [REFS‑1]. Industrial agrochemical laboratories can use this compound as a starting point for synthesising novel analogs within the claimed space, enabling structure–activity relationship studies without navigating outside established patent landscapes.

Physical Organic Chemistry: Electrophilicity Scale Calibration

The chlorine‑substituted enone system of the target compound can serve as a reference electrophile for calibrating nucleophilicity scales (e.g., Mayr’s π‑nucleophilicity parameters) [REFS‑1]. Its well‑defined structure and commercial availability make it suitable for benchmarking the reactivity of novel nucleophiles in polar aprotic media.

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